2-cyano-N-cyclopropylacetamide
Overview
Description
2-Cyano-N-cyclopropylacetamide is an organic compound with the molecular formula C6H8N2O It is characterized by the presence of a cyano group (–CN) and a cyclopropyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Cyano-N-cyclopropylacetamide can be synthesized through the cyanoacetylation of cyclopropylamine. The general procedure involves the reaction of cyclopropylamine with cyanoacetic acid or its esters under controlled conditions. For instance, the reaction can be carried out by stirring cyclopropylamine with methyl cyanoacetate in the presence of a base such as triethylamine at room temperature .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Solvent-free methods or the use of green solvents may be employed to enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-N-cyclopropylacetamide undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions.
Condensation Reactions: The compound can undergo condensation with aldehydes or ketones to form heterocyclic compounds.
Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium ethoxide or potassium tert-butoxide can be used.
Condensation: Aldehydes or ketones in the presence of acidic or basic catalysts.
Cyclization: Reagents like 1,4-dithiane-2,5-diol and triethylamine in ethanol.
Major Products
Substitution: Formation of substituted cyanoacetamides.
Condensation: Formation of heterocyclic compounds such as pyrazoles and pyridines.
Cyclization: Formation of fused ring systems like thiophenes.
Scientific Research Applications
2-Cyano-N-cyclopropylacetamide has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of various heterocyclic compounds.
Medicinal Chemistry: It is used in the development of potential therapeutic agents due to its ability to form bioactive molecules.
Material Science: The compound can be used in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 2-cyano-N-cyclopropylacetamide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The cyano group can participate in nucleophilic addition or substitution reactions, while the cyclopropyl group can influence the reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
2-Cyano-N-(1-phenylethyl)acetamide: Similar structure with a phenylethyl group instead of a cyclopropyl group.
2-Cyano-N-(2-pyridyl)acetamide: Contains a pyridyl group instead of a cyclopropyl group.
Uniqueness
2-Cyano-N-cyclopropylacetamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of compounds with specific biological activities and material properties .
Properties
IUPAC Name |
2-cyano-N-cyclopropylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c7-4-3-6(9)8-5-1-2-5/h5H,1-3H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDHCFMIWCSJGJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30366782 | |
Record name | 2-cyano-N-cyclopropylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30366782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15029-37-5 | |
Record name | 2-Cyano-N-cyclopropylacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15029-37-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-cyano-N-cyclopropylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30366782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What do we know about the binding interactions of 2-cyano-N-cyclopropylacetamide with biological targets?
A1: Research indicates that this compound exhibits a binding energy of -5.8 kcal/mol with various protein targets. This binding was further explored through molecular docking simulations against a range of protein receptors (1H23, 1QXK, 1ZXM, 3PTA, 4JS9, 2C5Y, ABW, 3RDE, 6GU7, and 6J7A). [] Further investigation into the specific interactions within the binding sites and the downstream effects of this binding would be valuable areas for future research.
Q2: What are the key spectroscopic characteristics of this compound?
A2: The compound has been extensively characterized using a suite of spectroscopic techniques. These include FT-IR, FT-Raman, UV-Vis, 1H NMR, and 13C NMR. The data obtained from these analyses provide valuable insights into the compound's structure and properties. []
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